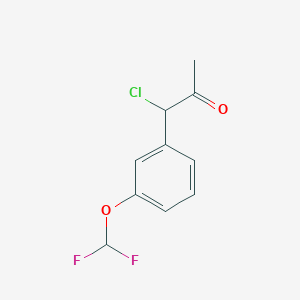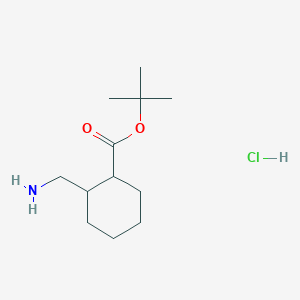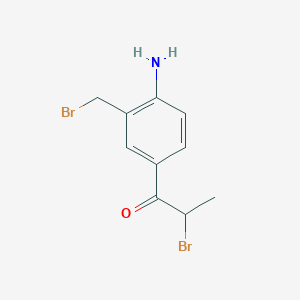![molecular formula C6H14Cl2N2 B14048609 trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
trans-2,5-Diazabicyclo[4.2.0]octane 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2,5-Diazabicyclo[4.2.0]octane 2HCl: is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Diazabicyclo[4.2.0]octane 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: trans-2,5-Diazabicyclo[4.2.0]octane 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives with altered nitrogen functionalities.
Substitution: Formation of substituted derivatives with new functional groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2,5-Diazabicyclo[4.2.0]octane 2HCl is used as a catalyst in various organic reactions, including the Baylis-Hillman reaction and Michael addition. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, this compound has been studied for its potential as a ligand in receptor binding studies. It can interact with specific receptors and modulate their activity, making it valuable in pharmacological research.
Medicine: The compound has shown promise as a potential therapeutic agent for treating metabolic diseases such as type 2 diabetes. It acts as a modulator of glucagon-like peptide-1 (GLP-1) receptors, which play a crucial role in regulating insulin secretion and glucose metabolism .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its ability to act as a catalyst in polymerization reactions makes it valuable for manufacturing high-performance materials.
Wirkmechanismus
The mechanism of action of trans-2,5-Diazabicyclo[4.2.0]octane 2HCl involves its interaction with specific molecular targets, such as GLP-1 receptors. By binding to these receptors, the compound can modulate their activity, leading to increased insulin secretion and improved glucose metabolism. This interaction is mediated through specific pathways that involve receptor activation and downstream signaling events .
Vergleich Mit ähnlichen Verbindungen
tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate: This compound shares a similar bicyclic structure but has different functional groups attached, leading to distinct chemical properties and applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with two nitrogen atoms, commonly used as a catalyst in organic synthesis.
Uniqueness: trans-2,5-Diazabicyclo[4.2.0]octane 2HCl is unique due to its specific structural arrangement and the presence of two nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical reactivity and makes it suitable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C6H14Cl2N2 |
|---|---|
Molekulargewicht |
185.09 g/mol |
IUPAC-Name |
(1R,6R)-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m1../s1 |
InChI-Schlüssel |
YDHHOMAODDKZOZ-BNTLRKBRSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H]1NCCN2.Cl.Cl |
Kanonische SMILES |
C1CC2C1NCCN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)

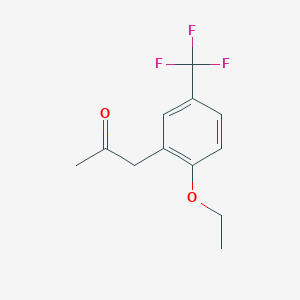
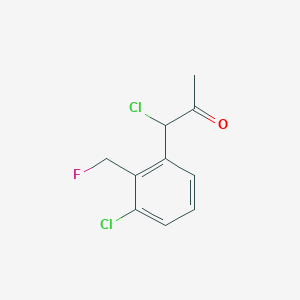
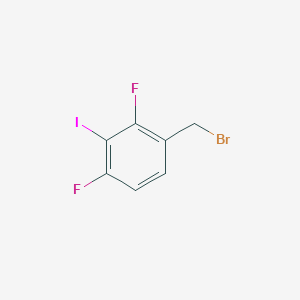

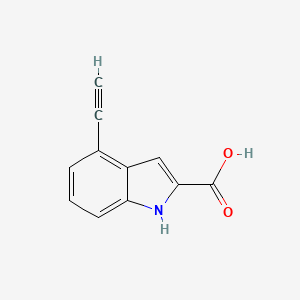
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
